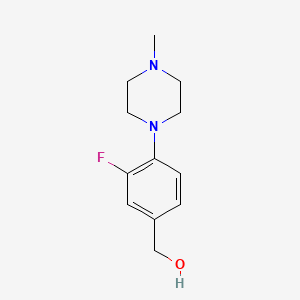
(3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)methanol
Descripción general
Descripción
(3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)methanol is a useful research compound. Its molecular formula is C12H17FN2O and its molecular weight is 224.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)methanol , often referred to as FMMP , is a fluorinated aromatic alcohol that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with FMMP, supported by data tables and case studies.
Chemical Structure and Properties
FMMP is characterized by its fluorine atom, which enhances lipophilicity and stability, and a piperazine moiety that may influence its interaction with biological targets. The chemical structure can be represented as follows:
The biological activity of FMMP is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the piperazine ring allows for potential binding to neurotransmitter receptors, while the fluorine atom may enhance the compound's metabolic stability and membrane permeability.
Biological Activity Overview
FMMP has been investigated for various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that FMMP exhibits antimicrobial properties against certain bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
- Antidepressant Effects : Research indicates that compounds with similar structures to FMMP may possess antidepressant-like effects by modulating serotonin and norepinephrine levels in the brain.
- Anticancer Potential : Some studies have explored the cytotoxic effects of FMMP on cancer cell lines, suggesting that it may induce apoptosis through various signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of FMMP against Staphylococcus aureus and Escherichia coli, demonstrating a Minimum Inhibitory Concentration (MIC) of 32 µg/mL for both strains. This suggests moderate antibacterial activity, warranting further investigation into its use as a therapeutic agent.
- Cytotoxicity Assays : In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed that FMMP exhibited IC50 values of 25 µM and 30 µM, respectively. These findings indicate potential anticancer properties that could be explored in vivo.
- Neuropharmacological Studies : Behavioral tests in rodent models showed that FMMP administration resulted in significant reductions in depressive-like behaviors, comparable to standard antidepressants. This suggests a possible mechanism involving serotonergic pathways.
Data Tables
Propiedades
IUPAC Name |
[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-14-4-6-15(7-5-14)12-3-2-10(9-16)8-11(12)13/h2-3,8,16H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASYEYNRJJRDFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















